acetic acid CAS No. 83244-81-9](/img/structure/B1281462.png)
[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, such as various 1,3,4-thiadiazole derivatives, which are of interest due to their application in the synthesis of cephalosporin antibiotics and their antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from simple precursors like aminoisoxazoles or cyanoacetamide. For instance, the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of fourth-generation cephalosporin antibiotics, is achieved through skeletal rearrangement and reactions with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound using O-methylhydroxylamine . Another synthesis route involves oximation, alkylation, aminolysis, bromination, cyclization with potassium thiocyanate, and hydrolysis in a base environment to obtain 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,2,4-thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The stereochemical structure of some derivatives has been determined using X-ray crystallography, which is crucial for understanding the compound's interaction with biological targets .
Chemical Reactions Analysis
The thiadiazole derivatives undergo various chemical reactions, including cyclization, which is often facilitated by reagents like POCl3 or PPA. These reactions are essential for creating the desired molecular scaffold that imparts biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid are not directly provided, the properties of similar compounds suggest they are likely to be solid at room temperature and may possess significant antimicrobial activity. The presence of the thiadiazole ring and various substituents like the methoxyimino group can influence the compound's solubility, stability, and reactivity .
Relevant Case Studies
The papers do not provide specific case studies, but they do mention the application of these compounds in the development of cephalosporin antibiotics, which are widely used to treat bacterial infections. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes, indicating the potential of these compounds in therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Characterization
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid and its derivatives are involved in the synthesis of complex compounds. For instance, Demirbas (2005) outlines the synthesis of new triheterocyclic compounds that include 1,3,4-thiadiazole rings, which are crucial in various chemical processes Demirbas (2005).
Antimicrobial Activities
This chemical compound is also a key ingredient in synthesizing various derivatives that exhibit antimicrobial properties. Demirbas et al. (2004) studied the synthesis of new derivatives that showed antimicrobial activity against specific microorganisms Demirbas, Karaoglu, Demirbaş, Sancak (2004).
Role in Antibiotic Development
It is significantly utilized in the development of cephalosporin antibiotics. Tatsuta et al. (1994) describe the preparation of a compound where this chemical plays a crucial role as a side-chain in the fourth generation of cephalosporin antibiotics Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, Kurita (1994).
Influence on Corrosion Inhibition
Research by Rafiquee et al. (2007) indicates that derivatives of this compound can be effective corrosion inhibitors for mild steel in specific acidic environments Rafiquee, Khan, Saxena, Quraishi (2007).
Antimycobacterial Activity
This compound and its derivatives have shown potential in antimycobacterial applications. Mamolo et al. (2001) synthesized derivatives that exhibited activity against Mycobacterium tuberculosis and Mycobacterium avium Mamolo, Falagiani, Zampieri, Vio, Banfi (2001).
Orientations Futures
The future research directions could involve exploring the potential biological activities of “(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid” and its derivatives, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . Further studies could also focus on the synthesis and characterization of this compound.
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAHTIJLJPRDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510543 |
Source


|
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
CAS RN |
83244-81-9 |
Source


|
| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
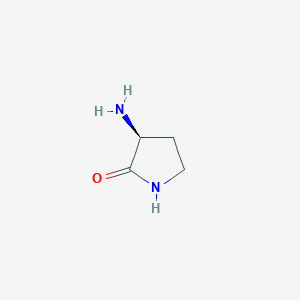

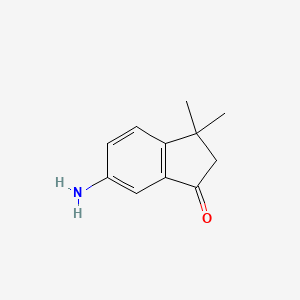
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
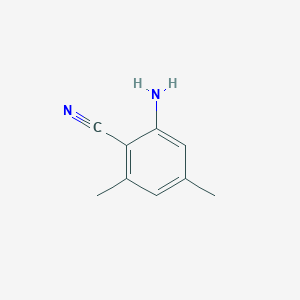
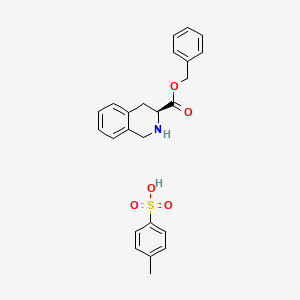
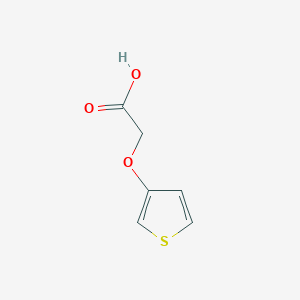
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
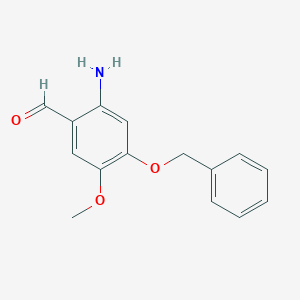
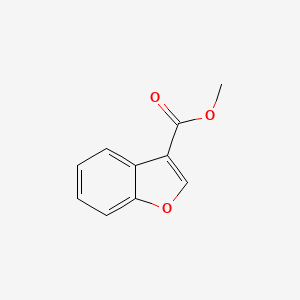
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
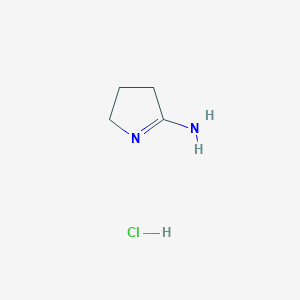
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)